Cas no 423-86-9 (1-Octanesulfonamide,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl-)
423-86-9 structure
Product Name:1-Octanesulfonamide,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl-
N.o CAS:423-86-9
MF:C11H6F17NO2S
MW:539.208701610565
CID:324851
PubChem ID:67922
Update Time:2025-04-19
1-Octanesulfonamide,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Octanesulfonamide,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl-
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-prop-2-enyloctane-1-sulfonamide
- N-allylheptadecafluorooctanesulphonamide
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(prop-2-en-1-yl)octane-1-sulfonamide
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-2-propenyl-1-octanesulfonamide
- 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propenyl-
- 423-86-9
- DTXSID8059976
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-2-propen-1-yl-1-octanesulfonamide
- BQW5566NTZ
- SCHEMBL6664691
- NS00011317
- EINECS 207-032-6
- 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl-
- N-Allylperfluorooctanesulfonamide
- N-allyl perfluoro-1-octanesulfonamide
-
- Inchi: 1S/C11H6F17NO2S/c1-2-3-29-32(30,31)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2,29H,1,3H2
- Chave InChI: QDPPBTYBIPLUFD-UHFFFAOYSA-N
- SMILES: S(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(NCC=C)(=O)=O
Propriedades Computadas
- Massa Exacta: 538.98478
- Massa monoisotópica: 538.985
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 20
- Contagem de Átomos Pesados: 32
- Contagem de Ligações Rotativas: 10
- Complexidade: 807
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 5.9
- Superfície polar topológica: 54.6A^2
Propriedades Experimentais
- Densidade: 1.643
- Ponto de ebulição: 262.7°Cat760mmHg
- Ponto de Flash: 112.7°C
- Índice de Refracção: 1.332
- PSA: 46.17
1-Octanesulfonamide,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl- Literatura Relacionada
-
1. Unusual promotion of the dehydrogenation activity of supported platinum by mercury in low concentrationGeorge C. Georgiades,Paul A. Sermon J. Chem. Soc. Chem. Commun. 1985 975
423-86-9 (1-Octanesulfonamide,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl-) Produtos relacionados
- 68259-15-4(N-Methyl-perfluorohexane-1-sulfonamide (>90%))
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornecedores recomendados
SunaTech Inc.
Membro Ouro
CN Fornecedor
Reagente
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente